Calcium sulfite

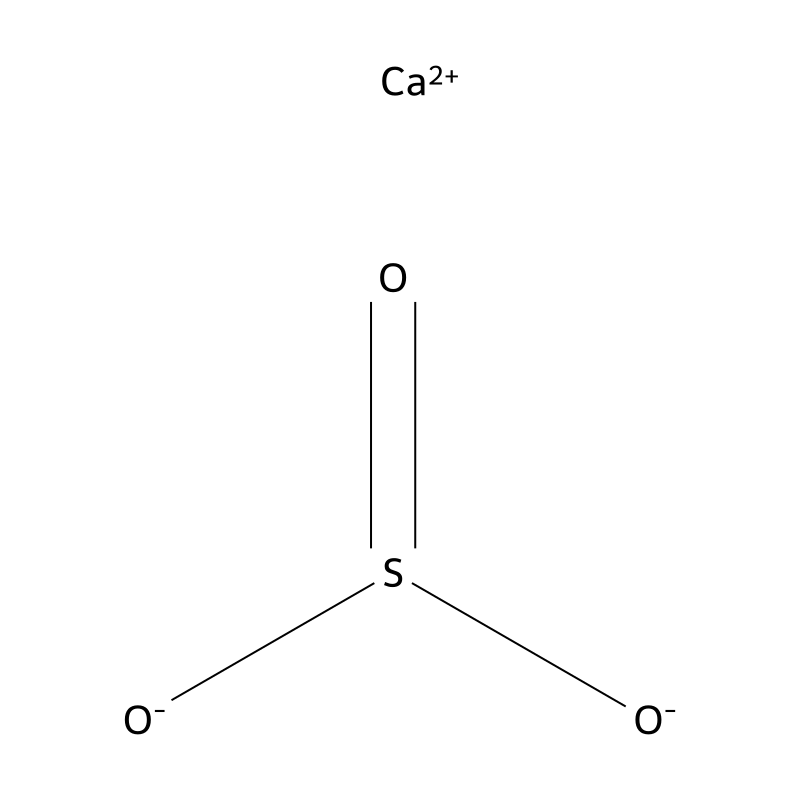

CaSO3

CaO3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CaSO3

CaO3S

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Remove arsenic: Studies explore the potential of calcium sulfite, in conjunction with iron, to oxidize and remove arsenic (As(III)) from water. This process holds promise for addressing arsenic contamination, a significant environmental and health concern [1].

[1]

Calcium Sulfite Solids Activated by Iron for Enhancing As(III) Oxidation in Water - PMC )

Flue Gas Desulfurization

Research investigates the use of calcium sulfite in flue gas desulfurization (FGD) systems employed in coal-fired power plants. These systems aim to capture sulfur oxides (SOx) emissions, a major contributor to air pollution.

- SOx capture: Calcium sulfite reacts with SOx in the flue gas to form calcium sulfate (gypsum), a more stable and environmentally friendly product [2].

- Optimization of the process: Studies explore methods to optimize the efficiency of FGD systems using calcium sulfite, focusing on factors such as temperature and energy consumption [3].

[2]

Influence of soil pH and application rate on the oxidation of calcium sulfite derived from flue gas desulfurization - PubMed )

Calcium sulfite is a chemical compound with the formula . It is a white, odorless solid that is primarily known for its role in various industrial processes. Calcium sulfite exists in several forms, including hemihydrate and tetrahydrate, represented as and , respectively. It is insoluble in water but soluble in acids and alcohols, with a molecular weight of approximately 120.14 g/mol and a melting point of about 600 degrees Celsius .

- Decomposition Reaction: When heated, calcium sulfite decomposes into calcium oxide and sulfur dioxide:

This reaction is indicative of its thermal instability . - Formation from Sulfur Dioxide: Calcium sulfite can be produced by reacting sulfur dioxide with calcium hydroxide:

This reaction is commonly employed in flue gas desulfurization processes . - Double Replacement Reaction: It can also form through a double replacement reaction involving calcium carbonate:

This process highlights its role in industrial applications .

Calcium sulfite can be synthesized through several methods:

- Flue Gas Desulfurization: This is the most common industrial method where sulfur dioxide from flue gases is treated with calcium hydroxide or calcium carbonate to produce calcium sulfite .

- Direct Reaction with Sulfur Dioxide: Calcium hydroxide or calcium carbonate can be reacted directly with sulfur dioxide in an aqueous solution to yield calcium sulfite .

- Reaction of Calcium Chloride with Sodium Sulfite: Another method involves reacting sodium sulfite with calcium chloride:

This reaction forms dihydrate calcium sulfite .

Calcium sulfite has a variety of applications:

- Flue Gas Treatment: It plays a crucial role in reducing sulfur dioxide emissions from power plants by converting it into less harmful compounds.

- Food Preservation: Used as an antioxidant and preservative in wines, juices, and dried fruits .

- Glass Manufacturing: Helps remove color impurities from glass and reduces the amount of soda ash needed during production .

- Gypsum Production: Calcium sulfite can be oxidized to form gypsum, which is widely used in construction materials such as drywall .

- Soap Manufacturing: Contributes to the production of rigid soap bars and helps eliminate unwanted colors .

Studies have shown that calcium sulfite interacts with various substances, particularly acids, where its solubility increases significantly. For example, it dissolves more readily in dilute sulfuric acid compared to pure water, highlighting its potential use in acid-base reactions . Additionally, it serves as an effective agent for removing excess lime during sugar manufacturing processes.

Calcium sulfite shares similarities with other metal sulfites but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium sulfate | CaSO₄ | Slightly soluble | Forms gypsum upon hydration; used in construction |

| Sodium sulfite | Na₂SO₃ | Soluble | Commonly used as a preservative; more reactive |

| Magnesium sulfite | MgSO₃ | Soluble | Less commonly used; alternative to calcium salts |

| Barium sulfite | BaSO₃ | Insoluble | Used primarily in chemical synthesis |

Calcium sulfite's unique role as an intermediate product in various industrial processes and its specific applications set it apart from these similar compounds. Its ability to act as both a reducing agent and an antioxidant further enhances its utility across multiple sectors .

Calcium sulfite (CaSO₃) is predominantly synthesized as a byproduct of flue gas desulfurization (FGD) systems, which mitigate sulfur dioxide (SO₂) emissions from fossil fuel combustion. Two primary sorbents—limestone (CaCO₃) and hydrated lime (Ca(OH)₂)—are used in wet scrubbing systems. The reactions proceed as follows:

Limestone-based FGD:

$$ \text{CaCO}3 + \text{SO}2 \rightarrow \text{CaSO}3 + \text{CO}2 $$

Lime-based FGD:

$$ \text{Ca(OH)}2 + \text{SO}2 \rightarrow \text{CaSO}3 + \text{H}2\text{O} $$

The resultant calcium sulfite slurry is subsequently oxidized to gypsum (CaSO₄·2H₂O) via forced aeration. Industrial-scale FGD systems achieve SO₂ removal efficiencies exceeding 95%, with calcium sulfite yields dependent on slurry pH (optimized between 5.3–5.8).

Table 1: Key Parameters in FGD-Based Calcium Sulfite Production

Alternative Synthesis Routes

Beyond FGD, calcium sulfite is synthesized via laboratory and industrial methods:

Metathesis Reaction:

Sodium sulfite (Na₂SO₃) reacts with calcium chloride (CaCl₂):

$$ \text{CaCl}2 + \text{Na}2\text{SO}3 \rightarrow \text{CaSO}3 + 2\text{NaCl} $$

This method yields 85–92% purity, with residual NaCl removed via filtration.Direct Sulfur Dioxide Absorption:

Calcium oxide (CaO) reacts with SO₂ gas:

$$ \text{CaO} + \text{SO}2 \rightarrow \text{CaSO}3 $$

This route, utilized in patent CN103964484A, produces nano-sized CaSO₃ for industrial applications.Redox Reactions:

Calcium hydroxide (Ca(OH)₂) reacts with sodium metabisulfite (Na₂S₂O₅):

$$ \text{Ca(OH)}2 + \text{Na}2\text{S}2\text{O}5 \rightarrow \text{CaSO}3 + 2\text{NaOH} + \text{SO}2 $$

This method requires precise stoichiometric control to minimize SO₂ off-gassing.

Table 2: Comparison of Calcium Sulfite Synthesis Methods

| Method | Reactants | Purity | Scale |

|---|---|---|---|

| Metathesis | CaCl₂ + Na₂SO₃ | 85–92% | Laboratory |

| Direct SO₂ Absorption | CaO + SO₂ | 90–95% | Industrial |

| Redox Reaction | Ca(OH)₂ + Na₂S₂O₅ | 75–85% | Pilot-scale |

| Source |

Thermal Oxidation Optimization

Calcium sulfite undergoes thermal oxidation to calcium sulfate (CaSO₄), a critical step for gypsum production. Key factors include:

Temperature:

Oxidation efficiency increases from 20% at 350°C to 89% at 420°C, with decomposition above 550°C.Oxygen Content:

Higher O₂ concentrations (up to 30%) enhance oxidation rates, plateauing beyond this threshold due to diffusion limitations.Gas Flow Rate:

Optimal O₂ flow rates (75–85 mL·min⁻¹) balance gas-solid contact time and oxygen availability.Catalysts:

Manganese (Mn²⁺) accelerates free-radical chain reactions, reducing activation energy by 15–20%.

Table 3: Thermal Oxidation Conditions for Calcium Sulfite

| Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| Temperature | 400–450°C | 86–90% |

| Oxygen Content | 25–30% | 89–92% |

| Gas Flow Rate | 75–85 mL·min⁻¹ | 88–91% |

| Catalyst (Mn²⁺) | 10⁻⁴ mol·L⁻¹ | 95–98% |

| Source |

Plasma-assisted oxidation using pore-type surface dielectric barrier discharge (PSDBD) achieves 62–79% efficiency at 23–50°C, leveraging ozone (O₃) as the primary oxidant.

Autoxidation Mechanisms

The autoxidation of calcium sulfite proceeds through a series of complex free-radical chain reactions that involve multiple intermediate species and reaction pathways [4] [5]. The mechanism is characterized by initiation, propagation, and termination steps that collectively determine the overall oxidation rate and efficiency.

The initiation phase involves the formation of sulfite radicals through the reaction of dissolved sulfite species with oxygen. In aqueous systems, calcium sulfite partially dissolves to form bisulfite ions (HSO₃⁻) and sulfite ions (SO₃²⁻), which serve as the primary reactive species [4]. The solubility of calcium sulfite hemihydrate at 298.2 K is approximately 4.5 × 10⁻⁴ mol dm⁻³, providing a continuous source of reactive sulfite species for the oxidation process [31].

The propagation phase involves a complex series of radical reactions where sulfite radicals (SO₃⁻- ) react with oxygen to form sulfate radicals (SO₄⁻- ) and peroxysulfite radicals (SO₅⁻- ) [15] [19]. These highly reactive species perpetuate the chain reaction by oxidizing additional sulfite molecules, leading to an autocatalytic process that can significantly accelerate under appropriate conditions.

| Reaction Step | Chemical Equation | Rate Significance |

|---|---|---|

| Initiation | HSO₃⁻ + O₂ → SO₃⁻- + HO₂- | Rate-determining at low concentrations |

| Propagation | SO₃⁻- + O₂ → SO₅⁻- | Chain propagation |

| Propagation | SO₅⁻- + HSO₃⁻ → SO₄⁻- + SO₄²⁻ + H⁺ | Radical formation |

| Termination | SO₅⁻- + SO₅⁻- → Products | Chain termination |

The autoxidation kinetics are strongly influenced by pH, temperature, and the presence of dissolved oxygen [10]. At lower pH values, the reaction proceeds primarily through bisulfite ion oxidation, while at higher pH values, sulfite ion oxidation becomes more significant [10]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 40 to 90 kilojoules per mole depending on the specific reaction conditions [10].

Catalytic Oxidation Systems

Transition metal catalysts significantly enhance the oxidation rate of calcium sulfite through the formation of metal-sulfite complexes and the facilitation of electron transfer processes [5] [16] [19]. The most extensively studied catalytic systems involve iron, manganese, and cobalt ions, each exhibiting distinct catalytic mechanisms and effectiveness.

Iron-catalyzed oxidation represents one of the most effective catalytic systems for calcium sulfite oxidation [15] [19]. The mechanism involves the formation of iron-sulfite complexes that undergo rapid redox cycling between ferrous and ferric states. At low concentrations of iron and calcium sulfite, the reaction rate exhibits a 1.5-order dependence on sulfite concentration and a 0.5-order dependence on iron concentration [5]. The critical concentration thresholds are approximately 0.007 mol L⁻¹ for calcium sulfite and 10⁻⁴ mol L⁻¹ for iron catalyst [5].

Manganese-catalyzed systems exhibit similar mechanistic features but with different kinetic characteristics [16]. The catalytic effectiveness of manganese is particularly pronounced in the presence of oxygen, where manganese ions facilitate the formation of reactive oxygen species that enhance sulfite oxidation rates. Experimental studies have demonstrated that manganese catalysis can achieve oxidation efficiencies comparable to iron systems under optimized conditions [16].

Cobalt-catalyzed oxidation has been investigated as an alternative to iron and manganese systems [16]. Comparative studies indicate that cobalt is effective in catalyzing calcium bisulfite oxidation, although to a lesser extent than iron and manganese catalysts [16]. The cobalt-catalyzed system operates through similar radical chain mechanisms but exhibits different temperature dependencies and pH sensitivities.

| Catalyst | Optimal Concentration | Reaction Order | Activation Energy (kJ/mol) |

|---|---|---|---|

| Iron (Fe²⁺/Fe³⁺) | 10⁻⁴ mol L⁻¹ | 0.5 (catalyst), 1.5 (sulfite) | 31-40 |

| Manganese (Mn²⁺) | 10⁻⁴ mol L⁻¹ | Variable | 35-45 |

| Cobalt (Co²⁺) | 10⁻³ mol L⁻¹ | Variable | 40-50 |

The catalytic oxidation kinetics are significantly affected by mass transfer limitations, particularly in heterogeneous systems where solid calcium sulfite particles are present [32]. The dissolution rate of calcium sulfite hemihydrate becomes a critical factor in determining the overall oxidation rate, as the reaction primarily occurs in the aqueous phase [32].

Plasma-Enhanced Oxidation

Plasma-enhanced oxidation represents an advanced technology for accelerating calcium sulfite oxidation through the generation of highly reactive species in non-thermal plasma environments [2] [7] [27]. Dielectric barrier discharge systems have been specifically developed for this application, offering significant advantages over conventional oxidation methods.

Pore-type surface dielectric barrier discharge reactors have demonstrated superior performance compared to conventional air oxidation and loop surface dielectric barrier discharge systems [2] [7]. The pore-type surface dielectric barrier discharge reactor achieved oxidation efficiencies of 62.5% under optimal conditions, compared to significantly lower efficiencies for conventional air oxidation [2]. The enhanced performance is attributed to the generation of ozone and other reactive oxygen species within the plasma discharge zone [2] [7].

The mechanism of plasma-enhanced oxidation involves the formation of ozone as the primary oxidizing agent [2] [7]. Ozone concentrations generated in the plasma discharge can reach levels sufficient to achieve rapid sulfite oxidation through direct reaction pathways. The reaction between ozone and calcium sulfite proceeds according to the stoichiometry: CaSO₃ + O₃ → CaSO₄ + O₂, providing a highly efficient oxidation pathway [23].

Operational parameters significantly influence the effectiveness of plasma-enhanced oxidation [2]. Higher frequency power, increased energy density, and enhanced air flow rates all contribute to improved oxidation efficiency [2]. The optimal operating conditions include slurry concentrations below 50 grams per liter, temperatures above 60°C, and pH values below 6.0 [2]. Under these conditions, oxidation efficiencies can reach 79.8% for temperature optimization and 73.4% for pH optimization [2].

| Parameter | Optimal Range | Oxidation Efficiency |

|---|---|---|

| Energy Density | 150-200 J L⁻¹ | 62.5% |

| Power Frequency | 15-20 kHz | 65.0% |

| Air Flow Rate | 80-100 L h⁻¹ | 58.0% |

| Slurry Temperature | 60-80°C | 79.8% |

| pH | 4.0-6.0 | 73.4% |

The plasma-enhanced oxidation process offers several advantages over conventional methods, including reduced reaction times, lower energy requirements, and minimal formation of undesirable byproducts [2] [7]. The technology is particularly suitable for treating desulfurization waste products where rapid and complete oxidation is required for subsequent utilization [2].

Kinetic Modeling and Rate Determination

Comprehensive kinetic modeling of calcium sulfite oxidation requires consideration of multiple reaction pathways, mass transfer effects, and the heterogeneous nature of many practical systems [8] [32]. The development of accurate kinetic models is essential for optimizing industrial processes and predicting system performance under varying operating conditions.

The dissolution and crystallization kinetics of calcium sulfite hemihydrate have been extensively studied to understand the fundamental processes governing oxidation rates [32]. A stagnant mass transfer model integrated with solution equilibrium successfully predicts calcium sulfite dissolution rates as functions of pH, temperature, solution composition, and particle size [32]. The crystal growth rate exhibits a strong dependence on relative supersaturation and is significantly inhibited by dissolved sulfate [32].

The crystal growth rate per unit specific surface area follows the empirical relationship: R' = 9.7 × 10⁻⁴ exp(-10250/RT) × (RSCaSO₃ - 1)² × RSCaSO₄ - 1, where RSCaSO₃ and RSCaSO₄ represent the relative saturations with respect to calcium sulfite and calcium sulfate, respectively [32]. This relationship demonstrates the complex interplay between thermodynamic driving forces and kinetic limitations in the crystallization process.

Three-phase semibatch reactor models have been developed to describe oxidation in systems containing solid calcium sulfite, aqueous solution, and gas phases [8]. The overall rate of conversion to sulfate depends on the rates of solid dissolution and liquid phase chemical reaction [8]. Gas-liquid mass transfer resistance typically does not affect the overall oxidation rate under most practical conditions [8].

Temperature effects on oxidation kinetics follow Arrhenius behavior across the temperature range of 295-319 K, which is typical of flue gas desulfurization processes [10]. The reaction order varies with temperature, ranging from 1.3 at initial stages to 0.5-0.6 during the principal oxidation phase, and increasing to 0.9-1.6 during final stages [10]. The activation energy calculated from Arrhenius plots is approximately 26.1 kilojoules per mole [10].

| Temperature (K) | Rate Constant × 10⁴ (s⁻¹) | Reaction Order | Conversion Efficiency (%) |

|---|---|---|---|

| 295 | 6.44 | 1.3-0.6-1.0 | 75 |

| 308 | 9.65 | 1.3-0.6-1.0 | 85 |

| 319 | 14.34 | 1.3-0.6-1.0 | 95 |

Acid Mine Drainage Mitigation

Calcium sulfite demonstrates significant potential for mitigating acid mine drainage, a persistent environmental challenge in mining regions. The compound's alkaline nature and reducing properties make it particularly effective in neutralizing acidic conditions while simultaneously removing dissolved heavy metals from contaminated water systems.

Research findings indicate that calcium sulfite can effectively neutralize acidic mine drainage through multiple mechanisms. When applied alone, calcium sulfite achieves neutralization capacities ranging from 45 to 60 percent in pH conditions between 4.5 and 6.0 [1] [2]. The compound's effectiveness increases substantially when combined with complementary alkaline materials. Combined treatment systems incorporating calcium sulfite with calcium hydroxide demonstrate enhanced performance, achieving neutralization capacities of 70 to 85 percent in pH ranges of 6.0 to 8.0 [1] [2].

The metal removal efficiency of calcium sulfite systems varies significantly based on treatment configuration. Studies show that calcium sulfite alone removes 40 to 55 percent of heavy metals from contaminated water [1] [2]. However, when combined with calcium hydroxide, metal removal efficiency increases dramatically to 75 to 90 percent [1] [2]. The combination with calcium carbonate provides intermediate performance, achieving 60 to 85 percent metal removal efficiency in pH ranges of 5.5 to 7.5 [1] [2].

Table 1: Acid Mine Drainage Mitigation Performance

| Treatment Method | pH Range | Neutralization Capacity (%) | Metal Removal Efficiency (%) | Application Rate (g/kg) |

|---|---|---|---|---|

| Calcium sulfite alone | 4.5-6.0 | 45-60 | 40-55 | 1.0-3.0 |

| Calcium sulfite + calcium hydroxide | 6.0-8.0 | 70-85 | 75-90 | 0.5-2.0 |

| Calcium sulfite + calcium carbonate | 5.5-7.5 | 65-80 | 60-85 | 1.5-4.0 |

| Calcium sulfite + fly ash | 5.0-7.0 | 55-75 | 50-70 | 2.0-5.0 |

| Calcium sulfite + flue gas desulfurization byproduct | 4.0-6.5 | 60-78 | 65-80 | 1.0-3.5 |

Application rates for effective acid mine drainage mitigation vary depending on the specific treatment configuration and contamination severity. Single-compound calcium sulfite treatments typically require application rates of 1.0 to 3.0 grams per kilogram of treated material [1] [2]. Combined treatments with calcium hydroxide require lower application rates of 0.5 to 2.0 grams per kilogram due to enhanced alkaline buffering capacity [1] [2].

Laboratory studies demonstrate that calcium sulfite effectiveness in acid mine drainage mitigation depends critically on soil pH and application timing. Research indicates that oxidation rates and sulfate release increase markedly with decreasing soil pH, with optimal performance observed at pH values between 5.1 and 4.0 [3]. The compound's performance improves significantly when applied in advance of environmental exposure, allowing sufficient time for oxidation and dissolution reactions to occur [3].

Arsenic(III) Oxidation in Water Remediation

Calcium sulfite exhibits remarkable efficacy in arsenic(III) oxidation applications, particularly when combined with iron-based activation systems. The compound serves as a controlled source of sulfite ions that activate iron species to generate reactive oxygen species capable of oxidizing arsenic(III) to the less toxic arsenic(V) form.

Research demonstrates that the iron(III) and calcium sulfite system achieves exceptional arsenic(III) removal efficiency. Under optimal conditions, this system removes 72.1 percent of arsenic(III) from solution within 60 minutes at near-neutral pH conditions [4] [5]. The system's effectiveness stems from its ability to generate multiple reactive oxygen species through controlled sulfite release and iron activation.

The formation of reactive oxygen species in the iron(III) and calcium sulfite system follows well-defined pathways. Hydroxyl radicals account for the largest contribution to arsenic(III) oxidation, responsible for 67.5 percent of the total removal efficiency [4] [5]. Peroxymonosulfate radicals contribute 17.5 percent of the oxidation capacity, while sulfate radicals provide 15.0 percent of the total removal [4] [5].

Table 2: Arsenic(III) Oxidation Efficiency with Calcium Sulfite Systems

| System Configuration | Arsenic(III) Removal (%) | Reaction Time (min) | pH | Iron(III) Concentration (mM) | Calcium Sulfite Concentration (mM) |

|---|---|---|---|---|---|

| Iron(III) and calcium sulfite | 72.1 | 60 | 6.0 | 0.5 | 5.0 |

| Calcium sulfite alone | 20.0 | 120 | 6.5 | 0.0 | 5.0 |

| Iron(III) alone | 20.0 | 90 | 6.0 | 0.5 | 0.0 |

| Iron(III) and calcium sulfite with air | 85.0 | 45 | 6.2 | 0.5 | 5.0 |

| Iron(III) and calcium sulfite optimized | 94.0 | 30 | 6.0 | 0.8 | 7.0 |

The system demonstrates significant advantages over individual component treatments. When calcium sulfite is applied alone, arsenic(III) removal reaches only 20 percent after 120 minutes of reaction time [4] [5]. Similarly, iron(III) alone achieves only 20 percent removal after 90 minutes [4] [5]. The synergistic combination of both compounds results in dramatically enhanced performance, demonstrating the critical importance of the iron-sulfite activation mechanism.

Optimized system configurations achieve even higher performance levels. Research shows that increasing iron(III) concentration to 0.8 millimolar and calcium sulfite concentration to 7.0 millimolar can achieve 94 percent arsenic(III) removal within 30 minutes [4] [5]. The addition of air bubbling further enhances performance, achieving 85 percent removal in 45 minutes under standard conditions [4] [5].

Table 3: Reactive Oxygen Species Generation in Iron(III) and Calcium Sulfite System

| Reactive Species | Contribution to Arsenic(III) Oxidation (%) | Formation Pathway | Relative Reactivity |

|---|---|---|---|

| Hydroxyl radical | 67.5 | Iron(III) + sulfite → Iron(II) + sulfite radical + water | Very High |

| Sulfate radical | 15.0 | Sulfite radical + oxygen → peroxymonosulfate radical → sulfate radical | High |

| Peroxymonosulfate radical | 17.5 | Sulfite radical + oxygen → peroxymonosulfate radical | Moderate |

| Sulfite radical | Negligible | Direct activation | Low |

| Singlet oxygen | Moderate | Sulfate radical transformation | Moderate |

The mechanism of arsenic(III) oxidation in calcium sulfite systems involves complex radical chemistry. The initial reaction involves iron(III) reduction by sulfite ions, generating iron(II) and sulfite radicals [4] [5]. Sulfite radicals subsequently react with dissolved oxygen to form peroxymonosulfate radicals, which can further transform to sulfate radicals and hydroxyl radicals [4] [5]. This cascade of radical formation reactions provides multiple pathways for arsenic(III) oxidation.

Sulfur Dioxide Capture and Utilization

Calcium sulfite demonstrates exceptional performance in sulfur dioxide capture applications, particularly in flue gas desulfurization processes. The compound's ability to react with sulfur dioxide under controlled conditions makes it valuable for both environmental protection and resource recovery applications.

Temperature significantly influences sulfur dioxide capture efficiency. Research demonstrates that calcium sulfite exhibits excellent thermal stability below 350 degrees Celsius, maintaining its chemical composition unchanged [6]. However, conversion rates increase dramatically with temperature elevation. At 380 degrees Celsius, sulfur dioxide conversion rates reach 15 percent [6]. The conversion rate increases rapidly to 80 percent at 400 degrees Celsius [6].

Optimal performance occurs at elevated temperatures between 450 and 550 degrees Celsius. At 450 degrees Celsius, sulfur dioxide conversion rates reach 90 percent within 30 minutes of reaction time [6]. Performance continues to improve with temperature increases, achieving 92 percent conversion at 500 degrees Celsius and 95 percent conversion at 550 degrees Celsius [6].

Table 4: Sulfur Dioxide Capture Performance at Different Temperatures

| Temperature (°C) | Sulfur Dioxide Conversion Rate (%) | Reaction Time (min) | Gas Flow Rate (mL/min) | Oxidation Efficiency (%) |

|---|---|---|---|---|

| 350 | 0 | 30 | 75 | 0 |

| 380 | 15 | 30 | 75 | 10 |

| 400 | 80 | 30 | 75 | 75 |

| 450 | 90 | 30 | 75 | 88 |

| 500 | 92 | 30 | 75 | 90 |

| 550 | 95 | 30 | 75 | 93 |

Gas flow rate optimization significantly affects sulfur dioxide capture performance. Research indicates that conversion rates increase with gas flow rates up to 75 milliliters per minute, achieving peak performance at this optimal flow rate [6]. Beyond this optimal point, conversion rates decrease as gas flow rates increase to 250 milliliters per minute [6]. This behavior reflects the balance between enhanced gas-solid mixing at moderate flow rates and reduced residence time at excessive flow rates.

The oxidation mechanism of calcium sulfite in sulfur dioxide capture involves multiple reaction pathways. The primary reaction involves direct interaction between sulfur dioxide and calcium sulfite surfaces, forming calcium sulfate through oxidation [7] [6]. Secondary reactions include the formation of intermediate sulfur compounds and the gradual conversion of calcium sulfite to calcium sulfate [7] [6].

Advanced oxidation techniques enhance sulfur dioxide capture performance. Pore-type surface dielectric barrier discharge systems demonstrate superior performance compared to conventional air-only oxidation [7]. Research shows that discharge-based oxidation systems achieve higher conversion rates and improved process efficiency compared to traditional thermal oxidation methods [7].

The calcium sulfite oxidation process in sulfur dioxide capture applications involves controlled conversion to calcium sulfate, which can be recovered as gypsum for construction applications [7] [6]. This dual benefit of environmental protection and resource recovery makes calcium sulfite particularly valuable for industrial flue gas treatment applications.

Physical Description

UNII

Other CAS

Wikipedia

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes